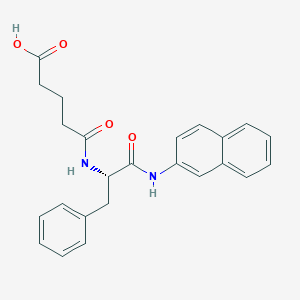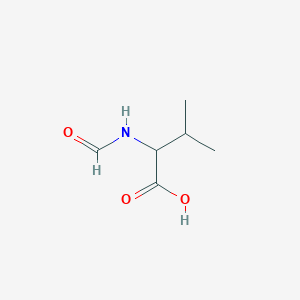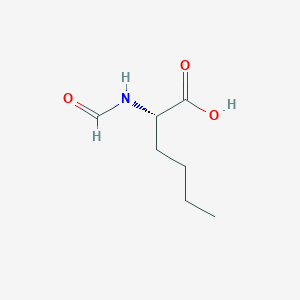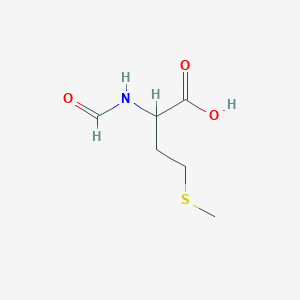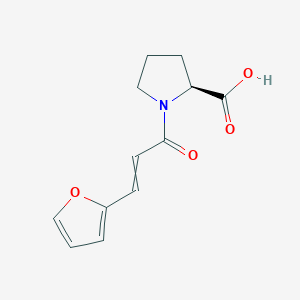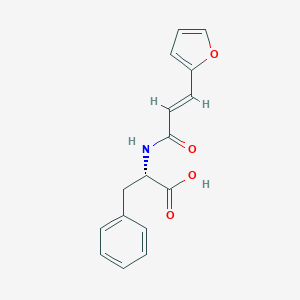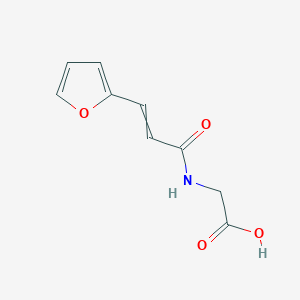
D-Ornithine hydrochloride
Vue d'ensemble
Description
D-Ornithine (chlorhydrate) est un acide aminé non protéinogène qui joue un rôle crucial dans le cycle de l'urée. Il est produit à partir de la séparation de l'urée de l'arginine et est essentiel à l'élimination de l'azote en excès dans l'organisme. D-Ornithine (chlorhydrate) est couramment utilisé dans les compléments alimentaires et a diverses applications dans la recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie .
Applications De Recherche Scientifique
D-Ornithine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of polyamines and other nitrogen-containing compounds.
Biology: D-Ornithine is involved in the urea cycle and is essential for nitrogen metabolism.
Medicine: It is used in the treatment of hepatic encephalopathy and as a nutritional supplement to enhance athletic performance and promote wound healing.
Industry: D-Ornithine is used in the production of various pharmaceuticals and as a feed additive in animal nutrition
Mécanisme D'action
Target of Action
D-Ornithine monohydrochloride, also known as D-Ornithine hydrochloride or D-Ornithine HCl, is a derivative of the amino acid ornithine. It primarily targets the urea cycle, a series of biochemical reactions in the liver that convert nitrogenous waste into urea for excretion . Ornithine is a critical component of this cycle, facilitating the disposal of excess nitrogen .
Mode of Action
D-Ornithine monohydrochloride interacts with its targets by being metabolized into L-arginine . This conversion is part of the urea cycle, where ornithine combines with carbamoyl phosphate to form citrulline, which is then converted into arginine . This process helps in the disposal of excess nitrogen .
Biochemical Pathways
The primary biochemical pathway affected by D-Ornithine monohydrochloride is the urea cycle . Ornithine, the starting point for the synthesis of many polyamines such as putrescine and spermine, plays a central role in this cycle . The cycle helps in the disposal of excess nitrogen, and the synthesis of arginine, a precursor for the production of nitric oxide, a potent vasodilator .
Result of Action
The action of D-Ornithine monohydrochloride results in the disposal of excess nitrogen and the production of arginine . This can lead to the release of growth hormone and the burning of excess body fat . It is also necessary for proper immune function and good liver function .
Action Environment
The action of D-Ornithine monohydrochloride can be influenced by various environmental factors. For instance, a study suggests that ornithine might be an important metabolite to improve plant tolerance to particulate matter and volatile organic compounds . .
Orientations Futures
Research is ongoing to understand the supramolecular system of D-Ornithine hydrochloride and its analogues for the development of safer and more effective formulations . Targeting the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC) is a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .
Analyse Biochimique
Biochemical Properties
D-Ornithine monohydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to cleave proteins at cysteine residues . This biochemical property allows D-Ornithine monohydrochloride to participate in a wide range of biochemical reactions.
Cellular Effects
D-Ornithine monohydrochloride has profound effects on various types of cells and cellular processes. It plays a central role in the urea cycle, which is crucial for the disposal of excess nitrogen (ammonia) . Moreover, D-Ornithine monohydrochloride is the starting point for the synthesis of many polyamines such as putrescine and spermine . These polyamines play a role in cell growth and proliferation .
Molecular Mechanism
At the molecular level, D-Ornithine monohydrochloride exerts its effects through various mechanisms. It is involved in the production of polyamines, which are critical for cell growth and proliferation . Furthermore, D-Ornithine monohydrochloride can cleave proteins at cysteine residues, which may influence the activity of these proteins .
Dosage Effects in Animal Models
The effects of D-Ornithine monohydrochloride can vary with different dosages in animal models. For instance, supplementation of L-ornithine, an isomer of D-ornithine, has been shown to improve athletic performance by reducing elevated levels of ammonia
Metabolic Pathways
D-Ornithine monohydrochloride is involved in several metabolic pathways. It plays a central role in the urea cycle, a major network of nitrogen-metabolizing pathways . It also participates in the production of polyamines, which are critical for cell growth and proliferation .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
D-Ornithine (chlorhydrate) peut être synthétisé à partir de L-arginine par des méthodes enzymatiques. Une méthode courante implique l'utilisation d'enzymes arginase et uréase pour hydrolyser la L-arginine, ce qui entraîne la formation de D-Ornithine. Les conditions de réaction impliquent généralement le maintien d'une température de 37 °C et d'un pH alcalin .
Méthodes de production industrielle
Dans les milieux industriels, D-Ornithine (chlorhydrate) est produit en dissolvant la L-arginine dans l'eau, en ajoutant de l'éther couronne et de l'hydroxyde de calcium, et en agitant tout en chauffant. La choline est ensuite ajoutée, suivie d'un refroidissement et d'un ajustement du pH à l'aide d'acide sulfurique. Le mélange est filtré pour éliminer le sulfate de calcium, concentré sous vide et le pH est ajusté à nouveau à l'aide d'hydroxyde de baryum et d'acide chlorhydrique. Le produit final est obtenu par concentration sous vide, ajout d'alcool, refroidissement et filtration .
Analyse Des Réactions Chimiques
Types de réactions
D-Ornithine (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : D-Ornithine peut être oxydé pour former de la lactame d'ornithine.
Réduction : Il peut être réduit pour former des polyamines telles que la putrescine.
Substitution : D-Ornithine peut participer à des réactions de substitution pour former des dérivés tels que la citrulline
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que le phosphate de carbamoyle sont utilisés dans les réactions de substitution
Principaux produits
Oxydation : Lactame d'ornithine
Réduction : Putrescine
Substitution : Citrulline
Applications de la recherche scientifique
D-Ornithine (chlorhydrate) a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur pour la synthèse de polyamines et d'autres composés azotés.
Biologie : D-Ornithine est impliqué dans le cycle de l'urée et est essentiel au métabolisme de l'azote.
Médecine : Il est utilisé dans le traitement de l'encéphalopathie hépatique et comme complément alimentaire pour améliorer les performances sportives et favoriser la cicatrisation des plaies.
Industrie : D-Ornithine est utilisé dans la production de divers produits pharmaceutiques et comme additif alimentaire dans l'alimentation animale
Mécanisme d'action
D-Ornithine (chlorhydrate) exerce ses effets principalement par son rôle dans le cycle de l'urée. Il facilite l'élimination de l'azote en excès en convertissant l'ammoniac en urée, qui est ensuite excrétée par l'organisme. D-Ornithine est également un précurseur pour la synthèse de polyamines telles que la putrescine et la spermine, qui sont essentielles à la croissance et à la prolifération cellulaires. Les cibles moléculaires et les voies impliquées comprennent les enzymes arginase et ornithine décarboxylase .
Comparaison Avec Des Composés Similaires
Composés similaires
L-Ornithine : Structure similaire, mais diffère en chiralité.
Citrulline : Un autre acide aminé impliqué dans le cycle de l'urée.
Arginine : Un précurseur de l'ornithine et de la citrulline dans le cycle de l'urée
Unicité
D-Ornithine (chlorhydrate) est unique en raison de son rôle spécifique dans le cycle de l'urée et de sa capacité à agir comme précurseur de la synthèse de polyamines. Contrairement à la L-Ornithine, la D-Ornithine n'est pas incorporée dans les protéines, ce qui la rend particulièrement utile dans la recherche axée sur les acides aminés non protéinogènes .
Propriétés
IUPAC Name |
(2R)-2,5-diaminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901035895 | |
| Record name | D-Ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16682-12-5 | |
| Record name | D-Ornithine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16682-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-(-)-2,5-Diaminopentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016682125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-2,5-diaminopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant advantage of using a chemoenzymatic method to produce D-Ornithine Hydrochloride, as described in the research?
A1: The research highlights that using a chemoenzymatic method, specifically combining chemical racemization with enzymatic decarboxylation, yields a significantly higher amount of this compound. [] The study reported a yield of 46.1% using this method. [] This suggests a more efficient and potentially cost-effective approach compared to traditional methods. You can find more details about this process in the paper published here: []
Q2: Can this compound be used in optimizing the production of other valuable compounds?
A2: Yes, research indicates that this compound plays a crucial role in optimizing the production of certain compounds. For instance, a study demonstrated that supplementing a marine microbe culture with this compound significantly enhanced the yield of FGFC1 (Fungi fibrinolytic compound 1). [] This suggests its potential application in bioprocesses for producing useful compounds from marine microbes. For further details on this application, refer to the study: []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


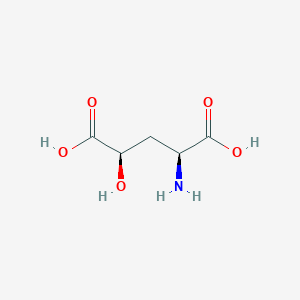


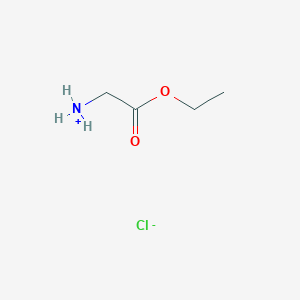

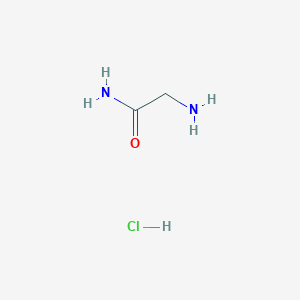
![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B555834.png)
